An In-depth Technical Guide to L-Leucyl-L-Alaninamide Hydrochloride (H-Leu-Ala-NH2·HCl)
An In-depth Technical Guide to L-Leucyl-L-Alaninamide Hydrochloride (H-Leu-Ala-NH2·HCl)
Prepared by: Gemini, Senior Application Scientist
Introduction
L-Leucyl-L-Alaninamide Hydrochloride (H-Leu-Ala-NH2·HCl) is a dipeptide amide of significant interest within the biochemical and pharmaceutical research communities. Composed of the essential amino acid L-leucine and L-alanine, this molecule features a C-terminal amide, which confers distinct chemical properties compared to its free-acid counterpart. The hydrochloride salt form enhances its stability and aqueous solubility, making it a versatile reagent in a variety of experimental contexts. This guide provides an in-depth exploration of the core chemical properties, synthesis, analysis, and applications of H-Leu-Ala-NH2·HCl, designed for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
The fundamental properties of H-Leu-Ala-NH2·HCl dictate its behavior in experimental systems. The presence of the hydrophobic isobutyl side chain of leucine, the small methyl side chain of alanine, a free N-terminal amine, and a C-terminal amide group defines its structural and functional identity.
Core Properties
A summary of the key physicochemical properties is presented in Table 1. These values are critical for calculating molar concentrations, predicting solubility, and designing experimental conditions.
Table 1. Physicochemical Properties of H-Leu-Ala-NH2·HCl
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 68575-30-4 | [1] |
| Molecular Formula | C9H20ClN3O2 | N/A |
| Molecular Weight | 237.73 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Good water solubility | [2] |
| Storage Temperature | 2-8°C recommended |[2] |
Note: The molecular formula and weight are calculated based on the structure of L-Leucyl-L-Alaninamide plus HCl.
Structural Elucidation
The structure of H-Leu-Ala-NH2·HCl consists of an L-leucine residue linked to an L-alanine residue via a peptide bond. The C-terminus of the alanine is amidated, and the N-terminus of the leucine is protonated and associated with a chloride ion. This salt formation is crucial; it prevents the free amine from participating in unwanted side reactions and significantly improves the compound's solubility in aqueous buffers, a common requirement for biological assays.[2]
Synthesis and Purification
The synthesis of dipeptides like H-Leu-Ala-NH2·HCl is typically achieved through well-established peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS). This approach offers high yields and purity.[3][4]
Generalized Synthesis Workflow
The Fmoc/tBu strategy is a standard for SPPS.[4] The synthesis involves the sequential addition of protected amino acids to a growing chain anchored to a solid resin support.
Causality in Synthesis:
-
Why SPPS? SPPS simplifies the purification process immensely. Unreacted reagents and by-products are removed by simple filtration and washing, while the desired peptide remains attached to the insoluble resin. This avoids complex column chromatography at each step.
-
Why Fmoc protection? The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus is base-labile. It can be removed with a mild base like piperidine without affecting the acid-labile side-chain protecting groups or the resin linkage, ensuring the integrity of the growing peptide.[3]
-
Why a C-terminal amide? The choice of resin dictates the C-terminal functionality. To obtain a C-terminal amide, a resin such as Rink Amide or Sieber Amide is used. During the final cleavage step with a strong acid (e.g., trifluoroacetic acid), the linker is cleaved in a way that generates the amide.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized SPPS workflow for H-Leu-Ala-NH2.
Purification Protocol
Post-cleavage, the crude peptide requires purification to remove truncated sequences, deletion sequences, and by-products from protecting groups.
Protocol: Reverse-Phase HPLC (RP-HPLC) Purification
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Column: Use a preparative C18 reverse-phase column. The non-polar nature of the C18 stationary phase effectively retains the peptide based on the hydrophobicity of the leucine side chain.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient: Run a linear gradient, typically from 5% to 95% Mobile Phase B over 30-60 minutes. The increasing concentration of acetonitrile decreases the polarity of the mobile phase, eventually eluting the peptide.
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and for mass confirmation via mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy, white powder. The final product is often converted to the hydrochloride salt during this phase or through subsequent treatment with HCl.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of the synthesized peptide.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized.
-
Technique: Electrospray Ionization (ESI-MS) is ideal for peptides. It is a soft ionization technique that minimizes fragmentation and typically produces protonated molecular ions [M+H]+.
-
Expected Mass: For H-Leu-Ala-NH2 (the free base), the monoisotopic mass is 201.15 Da. The expected m/z in positive ion mode would be approximately 202.16 for [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of the atoms and the presence of specific functional groups.[5]
-
1H NMR: Will show characteristic peaks for the leucine isobutyl group (~0.9 ppm), the alanine methyl group (~1.4 ppm), alpha-protons, and amide protons.
-
13C NMR: Will confirm the number and type of carbon environments, including carbonyl carbons of the peptide bond and C-terminal amide (~170-175 ppm).[5]
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is the gold standard for determining the purity of the final product.
-
Methodology: Similar to the preparative method but on an analytical scale with a smaller column and a faster gradient.
-
Purity Assessment: Purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks detected at 214 nm. A purity of >95% is typically required for research applications.
Caption: Workflow for analytical validation of H-Leu-Ala-NH2·HCl.
Applications in Research and Development
Dipeptides and their derivatives are fundamental tools in various scientific disciplines.
-
Peptide Synthesis Building Block: H-Leu-Ala-NH2·HCl can serve as a fragment in the convergent synthesis of larger, more complex peptides.[2] This fragment condensation approach can sometimes be more efficient than linear stepwise synthesis.
-
Enzyme Substrate Studies: Dipeptides are often used as model substrates to study the activity and specificity of peptidases and proteases. The C-terminal amide can influence enzyme recognition and cleavage kinetics compared to a free carboxylate.
-
Drug Discovery and Medicinal Chemistry: The dipeptide motif is a common feature in many biologically active molecules. H-Leu-Ala-NH2 can be used as a starting point for developing peptide-based drugs (peptidomimetics) or as a reference compound in metabolic studies.[2][6] The leucine residue, in particular, is known to activate the mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[4][7]
-
Structural Biology: Dipeptides are used in structural studies, such as vibrational spectroscopy, to understand the fundamental conformational preferences (e.g., β-sheet or random coil formation) of peptide backbones in solution.[8][9]
Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.
-
Safety Precautions: While not classified as highly hazardous, standard laboratory precautions should be taken.[10] Wear protective gloves, safety goggles, and a lab coat. Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood.[11]
-
Storage Conditions: The compound is stable under recommended storage conditions.[10][12] For long-term stability, it should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[2] For solutions, storage at -20°C or -80°C is recommended to prevent degradation.[12]
-
Hazardous Decomposition: Upon thermal decomposition, it may produce hazardous products including oxides of carbon and nitrogen, and hydrogen chloride gas.[11]
Conclusion
L-Leucyl-L-Alaninamide Hydrochloride is a well-defined dipeptide amide with valuable applications in scientific research. Its hydrochloride salt form provides enhanced solubility and stability, making it a practical reagent for peptide chemistry, enzymology, and drug discovery. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective use in the laboratory and for generating reliable, reproducible data.
References
-
AAPPTec. MSDS - Safety Data Sheet for H-D-Ala-NH2 HCl. Available at: [Link]
-
Iris Biotech GmbH. Safety Data Sheet. (2020). Available at: [Link]
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MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). Available at: [Link]
-
PubMed. Mapping the amide-I vibrations of model dipeptides with secondary structure sensitivity and amino acid residue specificity, and its application to amyloid β-peptide in aqueous solution. (2019). Available at: [Link]
-
PubMed. Amide I vibrational circular dichroism of dipeptide: Conformation dependence and fragment analysis. (2004). Available at: [Link]
-
Wikipedia. Leucine. Available at: [Link]
-
World of Molecules. L-Leucyl-L-alanine: The Dipeptide Driving Innovation in Research. (2025). Available at: [Link]
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